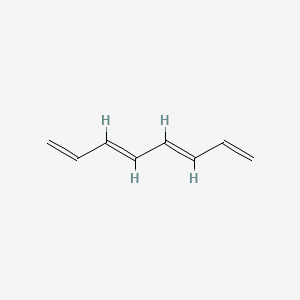

(E,E)-1,3,5,7-Octatetraene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E,E)-1,3,5,7-Octatetraene, also known as this compound, is a useful research compound. Its molecular formula is C8H10 and its molecular weight is 106.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Computational Studies on Substitution Effects

Recent research has focused on the substitution effects on the electrocyclization of (E,E)-1,3,5,7-octatetraene. A systematic study using density functional theory (DFT) has revealed insights into how different substituents can influence the activation energies and reaction pathways of this compound.

- Electrocyclization Mechanism : The electrocyclization of this compound can proceed through both conrotatory and disrotatory mechanisms. The conrotatory pathway is generally favored due to lower activation barriers compared to the disrotatory pathway. The study highlighted that the introduction of electron-donating or electron-withdrawing groups significantly affects the reaction kinetics and thermodynamics .

- Impact of Substituents : For instance, a notable acceleration in reaction rates was observed for specific disubstituted octatetraenes, such as 2-NO2–7-NO2-substituted variants, which exhibited a decrease in activation energy by 4.9 kcal mol−1 compared to the unsubstituted form . Conversely, certain substitutions resulted in increased activation barriers, demonstrating the complexity of substituent effects on reactivity.

Photochemical Applications

This compound exhibits interesting photochemical properties that have been explored for potential applications in materials science.

- Photoisomerization : The compound undergoes cis-trans photoisomerization when exposed to UV light. This property can be harnessed in photonic devices and molecular switches . The ability to switch between isomers upon light exposure allows for applications in smart materials and optical sensors.

Organic Synthesis

The unique structural characteristics of this compound make it a valuable intermediate in organic synthesis.

- Synthesis of Cyclooctatrienes : The compound serves as a precursor for synthesizing cyclooctatrienes through electrocyclic reactions. These reactions are crucial for creating complex cyclic structures that are often found in natural products and pharmaceuticals .

- Potential for Drug Development : The ability to modify this compound through substitution opens avenues for developing new bioactive compounds. Research indicates that derivatives of this compound may exhibit interesting biological activities due to their structural diversity .

Case Studies and Comparative Analysis

Several studies have provided empirical data on the reactivity and properties of this compound:

Eigenschaften

CAS-Nummer |

1482-91-3 |

|---|---|

Molekularformel |

C8H10 |

Molekulargewicht |

106.16 g/mol |

IUPAC-Name |

(3E,5E)-octa-1,3,5,7-tetraene |

InChI |

InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-8H,1-2H2/b7-5+,8-6+ |

InChI-Schlüssel |

VXQUABLSXKFKLO-KQQUZDAGSA-N |

SMILES |

C=CC=CC=CC=C |

Isomerische SMILES |

C=C/C=C/C=C/C=C |

Kanonische SMILES |

C=CC=CC=CC=C |

Key on ui other cas no. |

3725-31-3 |

Synonyme |

1,3,5,7-octatetraene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.